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Compound of Interest

Compound Name: 2-Formylphenylboronic acid

Cat. No.: B151174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-formylphenylboronic acid, a versatile building block in organic synthesis and medicinal

chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics of the molecule, offering valuable data for its

identification, characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 2-formylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Formylphenylboronic Acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.64 s - Aldehyde (-CHO)

8.44 d 7.44 Aromatic H

8.33-8.27 m - Aromatic H

8.03-7.97 m - Aromatic H

7.88-7.78 m - Aromatic H

7.71 td 7.05, 1.49 Aromatic H

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Formylphenylboronic Acid
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Chemical Shift (δ) ppm Assignment

192.0 Aldehyde Carbonyl (C=O)

163.7 Aromatic Carbon (C-B)

148.12 Aromatic Carbon

144.64 Aromatic Carbon

135.75 Aromatic Carbon

134.35 Aromatic Carbon

133.0 Aromatic Carbon

131.99 Aromatic Carbon

130.62 Aromatic Carbon

130.4 Aromatic Carbon

130.37 Aromatic Carbon

129.49 Aromatic Carbon

123.17 Aromatic Carbon

122.89 Aromatic Carbon

113.69 Aromatic Carbon

110.35 Aromatic Carbon

16.8 -

Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar

relaxation. Data is compiled from related structures and general knowledge of phenylboronic

acids.[1][2]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-Formylphenylboronic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (B-OH)

3100-3000 Medium Aromatic C-H stretch

2830-2695 Medium Aldehyde C-H stretch

1700-1680 Strong Aldehyde C=O stretch

1600-1585 Medium-Strong Aromatic C=C stretch

1500-1400 Medium-Strong Aromatic C=C stretch

1350-1310 Strong B-O stretch

900-675 Strong
Aromatic C-H out-of-plane

bend

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr

pellet, ATR).

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-Formylphenylboronic Acid

m/z Relative Intensity Possible Fragment

150 Moderate [M]+ (Molecular Ion)

149 High [M-H]+

132 Moderate [M-H₂O]+

122 Moderate [M-CO]+

105 High [C₇H₅O]+

104 High [C₇H₄O]+•

77 High [C₆H₅]+

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).[3]
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Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-formylphenylboronic acid are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
formylphenylboronic acid.

Materials:

2-Formylphenylboronic acid

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 2-formylphenylboronic acid and transfer it to a clean,

dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

Vortex the vial until the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-formylphenylboronic acid.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

2-Formylphenylboronic acid (solid)

ATR-FTIR spectrometer

Spatula
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Solvent for cleaning (e.g., isopropanol)

Kimwipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of solid 2-formylphenylboronic acid onto the center of the ATR

crystal using a clean spatula.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a

spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing and Cleaning:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the absorbance or transmittance spectrum.

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal

thoroughly with a solvent-dampened Kimwipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
formylphenylboronic acid.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

2-Formylphenylboronic acid

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

GC-MS instrument with an EI source

GC vial with a septum cap

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-formylphenylboronic acid (approximately 1 mg/mL) in a

volatile organic solvent.

Transfer the solution to a GC vial.

Instrument Setup:

Set the GC parameters, including the injection port temperature (e.g., 250 °C), oven

temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas flow rate (e.g.,

helium at 1 mL/min).

Set the MS parameters, including the ion source temperature (e.g., 230 °C), ionization

energy (typically 70 eV for EI), and mass range to be scanned (e.g., m/z 40-300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated on the GC column and then enter the MS for ionization

and fragmentation.
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The mass spectrometer will record the mass-to-charge ratio of the molecular ion and its

fragments.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-
formylphenylboronic acid.

Examine the mass spectrum associated with this peak to determine the molecular ion and

interpret the fragmentation pattern.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b151174?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c6/ob/c6ob00168h/c6ob00168h1.pdf
https://cris.unibo.it/bitstream/11585/635166.4/6/c8qo00061a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Formylphenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Formylphenylboronic-acid
https://www.benchchem.com/product/b151174#spectroscopic-data-of-2-formylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b151174#spectroscopic-data-of-2-formylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b151174#spectroscopic-data-of-2-formylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b151174#spectroscopic-data-of-2-formylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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